molecular formula C15H16ClN5O4S B2993834 3-[4-Amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid CAS No. 896170-40-4

3-[4-Amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid

Cat. No. B2993834
CAS RN: 896170-40-4
M. Wt: 397.83
InChI Key: MFYRJDQVSIVZCA-UHFFFAOYSA-N
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Description

3-[4-Amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid is a useful research compound. Its molecular formula is C15H16ClN5O4S and its molecular weight is 397.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Research into triazine derivatives has shown significant applications in the synthesis of compounds with anticancer properties. For example, new S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives have been synthesized and demonstrated notable anticancer activities against various cancer cell lines, suggesting the potential for triazine derivatives in developing novel anticancer agents (Saad & Moustafa, 2011).

Antibacterial Applications

Another study focused on the synthesis of amino-heterocyclic compounds coupled with oxime-ether groups. These compounds, which involve triazine derivatives, exhibited potential antibacterial activities, indicating the role of such compounds in creating new antibacterial agents (Guo-qiang Hu et al., 2006).

Larvicidal and Antimicrobial Activities

Triazine derivatives have also been explored for their larvicidal and antimicrobial activities. Novel triazinone derivatives were prepared and evaluated for their effectiveness against certain bacterial and fungal pathogens as well as their mosquito larvicidal activity, showcasing the broad-spectrum utility of triazine derivatives in pest control and antimicrobial applications (C. Kumara et al., 2015).

Novel Synthesis Methods

The field of synthetic chemistry also benefits from the study of triazine derivatives, as evidenced by research into direct synthesis methods for creating other compounds, such as 2-oxazolines, from carboxylic acids using related triazine compounds under mild conditions. This demonstrates the chemical versatility and reactivity of triazine derivatives in facilitating the synthesis of a wide range of chemical compounds (B. Bandgar & S. Pandit, 2003).

Mechanism of Action

Target of Action

The primary target of this compound is related to prostaglandin synthesis . Prostaglandins are lipid compounds that play crucial roles in various physiological processes such as inflammation, blood flow, and the formation of blood clots.

Mode of Action

The compound is involved in the inhibition of prostaglandin synthesis . By inhibiting this process, it can potentially reduce inflammation and pain, which are often associated with high levels of prostaglandins.

Biochemical Pathways

The compound’s action on prostaglandin synthesis affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and other eicosanoids, which are signaling molecules that mediate various physiological responses. By inhibiting prostaglandin synthesis, the compound can alter the outcomes of these responses .

Pharmacokinetics

Its solubility in ethanol suggests that it may have good absorption and distribution characteristics. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The inhibition of prostaglandin synthesis by this compound can lead to reduced inflammation and pain. Additionally, it has been suggested that the compound plays a role in the apoptosis of head and neck cancer cells , indicating potential anti-cancer effects.

properties

IUPAC Name

3-[4-amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O4S/c1-8-9(16)3-2-4-10(8)18-12(22)7-26-15-20-19-11(5-6-13(23)24)14(25)21(15)17/h2-4H,5-7,17H2,1H3,(H,18,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYRJDQVSIVZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-Amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid

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